
3,6-dimethyl-1H-indole
Descripción general
Descripción
3,6-dimethyl-1H-indole is a heterocyclic organic compound with the chemical formula C₉H₉N. It belongs to the indole class of compounds, characterized by a bicyclic structure containing a benzene ring fused to a five-membered nitrogen-containing ring. The indole scaffold is widely recognized as a “privileged scaffold” due to its prevalence in natural products and its significance in drug discovery .
Synthesis Analysis
The synthesis of 3,6-dimethyl-1H-indole can be achieved through various methods. One notable approach involves a one-pot, three-component Fischer indolization–indole N-alkylation sequence . In this process, readily available building blocks—aryl hydrazines, ketones, and alkyl halides—are combined to generate densely substituted indole products. The protocol is rapid (total reaction time under 30 minutes), operationally straightforward, and generally high yielding . For example, the reaction of butanone, phenylhydrazine hydrochloride, and (1-bromoethyl)benzene yields 2,3-dimethyl-1-(1-phenylethyl)indole .
Molecular Structure Analysis
The molecular structure of 3,6-dimethyl-1H-indole consists of a benzene ring fused to a five-membered nitrogen-containing ring. The two methyl groups at positions 3 and 6 contribute to its name. The nitrogen atom in the five-membered ring is part of the indole core. The compound’s planar aromatic structure allows for diverse functionalization and reactivity .
Chemical Reactions Analysis
3,6-dimethyl-1H-indole can participate in various chemical reactions, including electrophilic aromatic substitution, nucleophilic addition, and cyclization reactions. Its reactivity depends on the substituents attached to the indole ring. For instance, it can undergo alkylation, acylation, and annulation reactions to form more complex indole derivatives .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Functionalization
3,6-Dimethyl-1H-Indole is a structural component in various biologically active compounds. It has been a subject of research for over a century. Classic synthesis methods like Fisher indole synthesis and Madelung cyclization are notable. In recent decades, palladium-catalyzed reactions have become significant due to their wide functionality, allowing access to fine chemicals, agrochemical, and pharmaceutical intermediates with less waste (Cacchi & Fabrizi, 2005).
Copper-Catalyzed Functionalization
Copper-catalyzed reactions with dimethyl diazomalonate lead to regioselective C-H insertion reactions in indoles. This method is efficient, especially when the 3-position of indole is substituted, providing a streamlined approach for the direct functionalization of indoles (Johansen & Kerr, 2010).
Computational Investigations
Computational methods like density functional theory (DFT) and time-dependent DFT are used to analyze the properties of new indole derivatives. These investigations help understand the molecular structure, vibrational analysis, and potential biological applications of these derivatives (Tariq et al., 2020).
Synthesis of Biologically Active Compounds
Indole derivatives are synthesized for potential biological activities. New derivatives of 2,3-dimethylindole, for instance, are synthesized for their potential as biologically active compounds, displaying activities like enzyme inhibition and treatment of phobic disorders (Avdeenko et al., 2020).
Structural Analysis for Diverse Applications
Indole derivatives possess applications in various fields. Synthesis and characterization techniques like NMR and X-ray diffraction are used to analyze their structures. These derivatives are evaluated for applications such as nonlinear optical (NLO) properties, essential in hi-tech applications (Tariq et al., 2020).
Antimicrobial Activities
Indole derivatives are synthesized and evaluated for their antimicrobial activities. They have been found effective against various strains of bacteria and fungi, showing potential as new drug candidates (Shaikh & Debebe, 2020).
Electrosynthesis of Substituted Indoles
Electrosynthesis provides a novel method for synthesizing indole derivatives. This process involves the electrochemical reduction of substituted o-nitrostyrenes, offering a direct and efficient route for the synthesis of indole derivatives (Du et al., 2011).
Propiedades
IUPAC Name |
3,6-dimethyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-3-4-9-8(2)6-11-10(9)5-7/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQGRJQLONTTLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dimethyl-1H-indole | |
CAS RN |
81784-48-7 | |
| Record name | 3,6-dimethyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




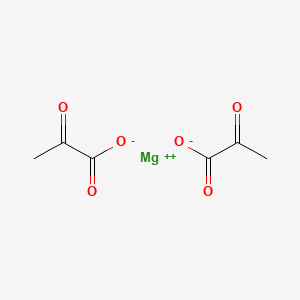
![Methyl 4-acetoxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3285963.png)


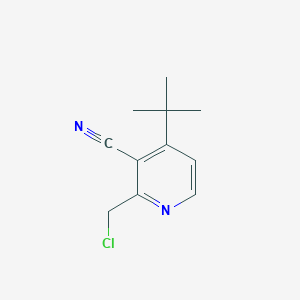

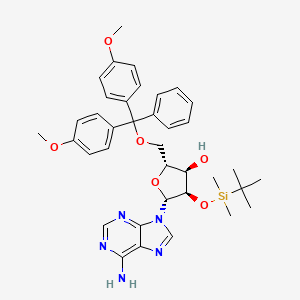

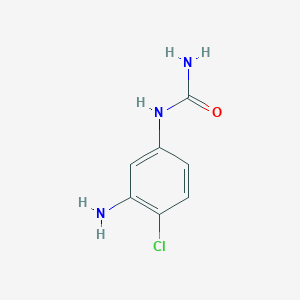
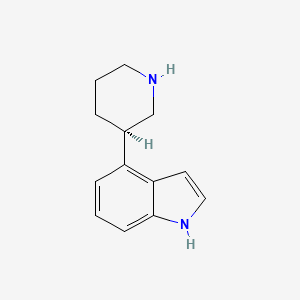
![4-Iodobenzo[d]isothiazol-3-amine](/img/structure/B3286061.png)

